molecular formula C17H16ClN3O B4525246 2-chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

2-chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4525246
M. Wt: 313.8 g/mol
InChI Key: ONXFFRPBRISZHM-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole derivative characterized by a chloro-substituted benzamide moiety attached to the 5-position of the benzimidazole core and an isopropyl group at the 2-position. Benzimidazole derivatives are renowned for their diverse biological activities, including antimicrobial, anticancer, and antiparasitic properties . This compound’s structural features, such as the chloro substituent and benzamide linkage, may enhance its binding affinity to biological targets, while the isopropyl group could influence its pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name

2-chloro-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-10(2)16-20-14-8-7-11(9-15(14)21-16)19-17(22)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXFFRPBRISZHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Amidation: The final step involves the formation of the amide bond between the benzimidazole derivative and the benzoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding benzimidazole N-oxide derivatives.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Structural Features of the Target Compound

The target compound consists of:

  • Benzimidazole core : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
  • Chloro substituent : A chlorine atom at the 2-position of the benzamide ring, which may enhance lipophilicity and electronic interactions.
  • Benzamide linkage : The amide group bridges the benzimidazole and a substituted benzene ring, providing hydrogen-bonding capability.

Comparison with Benzimidazole-Benzamide Derivatives

Several structurally related benzimidazole-benzamide analogs have been synthesized and characterized (). Key differences include:

Compound Substituents Key Spectral Data
Target Compound 2-chloro, N-benzamide, 2-isopropyl FTIR: NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), C-Cl (~750 cm⁻¹)
Compound 5 () N-phenyl benzamide, phenylamino methyl group ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), NH (δ 10.2 ppm)
Compound 11 () Thiazolidin-4-one, 4-chlorophenyl FTIR: C=O (thiazolidinone, ~1720 cm⁻¹), C-S (~680 cm⁻¹)
  • Functional Impact: The absence of a thiazolidinone or phenylamino group in the target compound may reduce its susceptibility to enzymatic degradation compared to Compound 11.

Comparison with Sulfonyl-Substituted Benzimidazoles

Sulfonyl derivatives, such as 2-n-butyl-5-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole (), differ in their substituents and synthesis:

  • Structural Contrast : Sulfonyl groups introduce strong electron-withdrawing effects, contrasting with the benzamide’s hydrogen-bonding capacity.
  • Synthesis : Sulfonylation requires reaction with sulfonyl chlorides (e.g., 2,4-dimethylbenzenesulfonyl chloride) in the presence of triethylamine, yielding mixtures of regioisomers .
  • Applications : Sulfonyl derivatives are explored for antiviral and anti-inflammatory activities, whereas benzamide-linked compounds (like the target) may prioritize enzyme inhibition due to amide-mediated interactions .

Comparison with Carbamate Derivatives

Propan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl] carbamate () highlights the role of carbamate groups:

  • Structural Differences : The carbamate group (-O-CO-NH-) replaces the benzamide, altering electronic properties and metabolic pathways.
  • Biological Relevance : Carbamates are prone to hydrolysis, which may limit their stability compared to the target compound’s benzamide linkage. This derivative is used in veterinary medicine (e.g., Bovicam), suggesting antiparasitic applications .

Comparison with Pesticide Chemicals

Chloro-benzamide compounds in pesticides (), such as triflumuron (2-chloro-N-(((4-(trifluoromethoxy)phenyl)amino)carbonyl)benzamide), share partial structural motifs:

  • Functional Groups : Triflumuron incorporates a trifluoromethoxy group, enhancing insecticidal activity through increased hydrophobicity and resistance to oxidation.
  • Applications: Unlike the target compound, triflumuron acts as an insect growth regulator, highlighting how minor structural changes (e.g., trifluoromethoxy vs. isopropyl) dictate target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide
Reactant of Route 2
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2-chloro-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

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